molecular formula C13H15F3N2O3 B14863017 Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate

Cat. No.: B14863017
M. Wt: 304.26 g/mol
InChI Key: AHACKQIUDNATSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2. It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves multiple steps. One common method includes the reaction of 4-formyl-6-(trifluoromethyl)pyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
  • Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate

Uniqueness

Tert-butyl [4-formyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research applications.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

tert-butyl N-[[4-formyl-6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-9-4-8(7-19)5-10(18-9)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20)

InChI Key

AHACKQIUDNATSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.